Amonafide dihydrochloride

Catalog No.
S548594
CAS No.
150091-68-2
M.F
C16H19Cl2N3O2
M. Wt
356.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amonafide dihydrochloride

CAS Number

150091-68-2

Product Name

Amonafide dihydrochloride

IUPAC Name

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride

Molecular Formula

C16H19Cl2N3O2

Molecular Weight

356.2 g/mol

InChI

InChI=1S/C16H17N3O2.2ClH/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;;/h3-5,8-9H,6-7,17H2,1-2H3;2*1H

InChI Key

AEMLYYQEBPJIEO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

amonafide; amonafide hydrochloride; benzisoquinolinedione; nafidimide. US brand name: Quinamed. Abbreviations: AMON. BIDA. Code name: MFA142.

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.Cl.Cl

The exact mass of the compound Amonafide dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amonafide dihydrochloride (CAS 150091-68-2) is a naphthalimide-derived DNA intercalator and ATP-insensitive topoisomerase II inhibitor . For procurement and formulation, the dihydrochloride salt is the industry standard due to its optimized aqueous solubility and predictable stoichiometric synthesis compared to the free base or monohydrochloride variants. It is primarily procured for research involving multidrug-resistant (MDR) cancer models, as it maintains cytotoxic activity in the presence of P-glycoprotein-mediated efflux . Its well-defined physicochemical properties make it the preferred precursor for developing sterile aqueous pharmaceutical compositions and standardized in vitro screening assays.

Substituting amonafide dihydrochloride with its free base (CAS 69408-81-7) or monohydrochloride form introduces severe processability and formulation bottlenecks. The free base exhibits extremely poor aqueous solubility (<1 mg/mL), which forces reliance on organic solvents like DMSO, complicating in vivo administration and skewing in vitro assay reproducibility . Furthermore, attempting to use the monohydrochloride salt leads to manufacturing inconsistencies; its synthesis requires precise stoichiometric addition of HCl, which is difficult to scale and often yields unpredictable residual free base [1]. The dihydrochloride salt, formed via robust HCl gas precipitation, guarantees stoichiometric precision, superior aqueous solubility, and consistent dissolution profiles essential for reliable downstream formulation[1].

Superior Aqueous Solubility vs. Amonafide Free Base

The dihydrochloride salt of amonafide was specifically developed to overcome the severe solubility limitations of the free base. While amonafide free base exhibits an aqueous solubility of less than 1 mg/mL, necessitating DMSO for stock solutions, the dihydrochloride salt is highly soluble in aqueous media. This enhanced solubility is critical for manufacturing sterile pharmaceutical compositions, where the diammonium salt can be easily solubilized and subsequently neutralized to a physiological pH of about 6 without precipitating the active pharmaceutical ingredient [1].

Evidence DimensionAqueous Solubility
Target Compound DataHighly soluble in aqueous solutions (enables sterile IV formulation without organic solvents)
Comparator Or BaselineAmonafide free base (<1 mg/mL in water)
Quantified DifferenceOrders of magnitude higher aqueous solubility, eliminating DMSO dependence
ConditionsStandard aqueous solvent at room temperature

High aqueous solubility eliminates the need for harsh organic solvents in biological assays and is a strict prerequisite for developing injectable pharmaceutical formulations.

Manufacturing Scalability and Stoichiometric Precision vs. Monohydrochloride Salt

In bulk procurement and scale-up, the dihydrochloride salt offers significant manufacturing advantages over the monohydrochloride form. The synthesis of amonafide monohydrochloride requires the addition of a precisely calculated volume of HCl solution, a process prone to stoichiometric inaccuracies and difficult to scale [1]. Conversely, amonafide dihydrochloride is manufactured by bubbling excess HCl gas through an amonafide solution, driving complete precipitation of the diammonium salt [1]. This robust process ensures a consistent 1:2 molar ratio of base to acid, eliminating batch-to-batch variability associated with incomplete salt formation.

Evidence DimensionManufacturing Scalability and Stoichiometric Control
Target Compound DataAmonafide dihydrochloride (robust precipitation via excess HCl gas, consistent 1:2 stoichiometry)
Comparator Or BaselineAmonafide monohydrochloride (requires calculated HCl liquid addition, prone to inaccurate stoichiometry)
Quantified DifferenceElimination of stoichiometric inaccuracy and residual free base during scale-up
ConditionsIndustrial scale-up and bulk synthesis

Predictable stoichiometry and scalable precipitation directly reduce batch rejection rates and ensure reproducible purity for downstream applications.

Retention of Activity in P-Glycoprotein Expressing Models vs. Classical Inhibitors

Amonafide dihydrochloride differentiates itself from classical topoisomerase II inhibitors by evading common resistance mechanisms. Unlike doxorubicin or etoposide, amonafide is unaffected by P-glycoprotein-mediated efflux. In multidrug-resistant human tumor cell lines, such as the A549 lung carcinoma model, amonafide dihydrochloride maintains its cytotoxic potency, demonstrating IC50 values in the low micromolar range (e.g., ~4.67 to 6.38 µM across various solid tumor lines). Furthermore, its DNA cleavage activity is ATP-insensitive, allowing it to function effectively in ATP-depleted tumor microenvironments where standard inhibitors fail .

Evidence DimensionCytotoxicity in MDR phenotypes
Target Compound DataMaintains full cytotoxic activity (IC50 ~4.67 - 6.38 µM) independent of P-gp expression
Comparator Or BaselineClassical Topo II inhibitors (e.g., Doxorubicin, Etoposide, which are actively effluxed)
Quantified DifferenceComplete evasion of P-glycoprotein-mediated efflux
ConditionsP-glycoprotein expressing human tumor cell lines (e.g., A549) and ATP-depleted environments

Procurement of amonafide dihydrochloride is essential for screening panels targeting refractory, multidrug-resistant cancers where standard topoisomerase inhibitors are actively extruded.

Development of Sterile Aqueous Formulations

Due to its superior aqueous solubility compared to the free base, amonafide dihydrochloride is the mandatory precursor for developing sterile, injectable pharmaceutical compositions. It allows formulators to achieve high-concentration aqueous solutions that can be precisely neutralized and sterilized without the risk of API precipitation, making it ideal for preclinical pharmacokinetic and pharmacodynamic studies[1].

High-Fidelity Multidrug Resistance (MDR) Screening Assays

Because amonafide dihydrochloride is not a substrate for P-glycoprotein efflux pumps, it serves as a critical positive control and benchmark compound in MDR cancer research. Laboratories evaluating novel chemosensitizers or screening against refractory solid tumors utilize this compound to establish baseline topoisomerase II inhibition in the absence of efflux-mediated resistance .

Solid Dosage Form Dissolution Stability Testing

Amonafide dihydrochloride is highly sensitive to environmental relative humidity, which strongly modifies its dissolution characteristics. Therefore, it is utilized in pharmaceutical material science as a model compound for evaluating the protective efficacy of novel excipients (e.g., microcrystalline cellulose blends) and impermeable packaging solutions during the formulation of solid oral dosage forms [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

355.0854322 Da

Monoisotopic Mass

355.0854322 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2UAV344O66

Pharmacology

Amonafide Dihydrochloride is the dihydrochloride salt of amonafide, an imide derivative of naphthalic acid. Amonafide intercalates into DNA and inhibits topoisomerase II, resulting in protein-associated strand breaks and impaired DNA and RNA synthesis.

Other CAS

150091-68-2

Wikipedia

Amonafide dihydrochloride

Dates

Last modified: 02-18-2024
1: Chen Z, Liang X, Zhang H, Xie H, Liu J, Xu Y, Zhu W, Wang Y, Wang X, Tan S, Kuang D, Qian X. A new class of naphthalimide-based antitumor agents that inhibit topoisomerase II and induce lysosomal membrane permeabilization and apoptosis. J Med Chem. 2010 Mar 25;53(6):2589-600. PubMed PMID: 20170164.
2: Lv M, Xu H. Overview of naphthalimide analogs as anticancer agents. Curr Med Chem. 2009;16(36):4797-813. Review. PubMed PMID: 19929786.
3: Zhu H, Miao ZH, Huang M, Feng JM, Zhang ZX, Lu JJ, Cai YJ, Tong LJ, Xu YF, Qian XH, Ding J. Naphthalimides induce G(2) arrest through the ATM-activated Chk2-executed pathway in HCT116 cells. Neoplasia. 2009 Nov;11(11):1226-34. PubMed PMID: 19881958; PubMed Central PMCID: PMC2767224.
4: Mei ZH, Tian ZY, Ma HX, Xie SQ, Zhao J, Wang CJ. [Synthesis and in vitro cytotoxicity of naphthalimide polyamine conjugates as antitumor agents]. Yao Xue Xue Bao. 2009 Jul;44(7):754-7. Chinese. PubMed PMID: 19806915.
5: Allen SL, Kolitz JE, Lundberg AS, Bennett JM, Capizzi RL, Budman DR. Phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia. Leuk Res. 2010 Apr;34(4):487-91. Epub 2009 Sep 12. PubMed PMID: 19748672.
6: Wu A, Xu Y, Qian X, Wang J, Liu J. Novel naphthalimide derivatives as potential apoptosis-inducing agents: design, synthesis and biological evaluation. Eur J Med Chem. 2009 Nov;44(11):4674-80. Epub 2009 Jul 16. PubMed PMID: 19643513.
7: Wang J, Wu A, Xu Y, Liu J, Qian X. M(2)-A induces apoptosis and G(2)-M arrest via inhibiting PI3K/Akt pathway in HL60 cells. Cancer Lett. 2009 Oct 8;283(2):193-202. Epub 2009 May 10. PubMed PMID: 19435648.
8: Ingrassia L, Lefranc F, Kiss R, Mijatovic T. Naphthalimides and azonafides as promising anti-cancer agents. Curr Med Chem. 2009;16(10):1192-213. Review. PubMed PMID: 19355879.
9: Tallman M. Existing and emerging therapeutic options for the treatment of acute myeloid leukemia. Clin Adv Hematol Oncol. 2008 Nov;6(11):3-5. PubMed PMID: 19205108.
10: Xie L, Xu Y, Wang F, Liu J, Qian X, Cui J. Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies. Bioorg Med Chem. 2009 Jan 15;17(2):804-10. Epub 2008 Nov 27. PubMed PMID: 19070496.

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